2-[N-(2-Cyanoethyl)anilino]ethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[N-(2-cyanoethyl)anilino]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-12(16)17-11-10-15(9-5-8-14)13-6-3-2-4-7-13/h2-4,6-7H,5,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGWFPOSTSQIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(CCC#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027818 | |
| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22031-33-0 | |
| Record name | 3-[[2-(Acetyloxy)ethyl]phenylamino]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22031-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyanoethyl-N-acetoxyethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl]phenylamino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-(2-cyanoethyl)anilino]ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-CYANOETHYL-N-ACETOXYETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0908O0U5QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for 2 N 2 Cyanoethyl Anilino Ethyl Acetate
General Synthetic Pathways
The construction of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (B1210297) can be achieved through a couple of distinct strategic pathways. These routes converge on the formation of the target molecule by first preparing a key cyanoethylated intermediate, which is then further functionalized to introduce the ester group.
Introduction of the Cyanoethyl Moiety onto the Anilino Nitrogen
The initial and crucial step in the synthesis is the attachment of a cyanoethyl group (-CH₂CH₂CN) to the nitrogen atom of aniline (B41778). This reaction, known as cyanoethylation, is a type of Michael addition where the aniline acts as a nucleophile, attacking the β-carbon of an activated alkene like acrylonitrile (B1666552). wikipedia.org This process can also be accomplished through alkylation using 3-chloropropionitrile. wikipedia.org The successful addition of a single cyanoethyl group results in the formation of the key intermediate, N-(2-cyanoethyl)aniline. orgsyn.org
A common method involves the direct reaction of aniline with acrylonitrile, often facilitated by a catalyst. orgsyn.orgasianpubs.org Various catalytic systems can be employed, including acetic acid or copper salts, to promote the reaction. asianpubs.org The choice of catalyst and reaction conditions is critical to favor the desired mono-cyanoethylated product and minimize the formation of the di-substituted byproduct, N,N-bis(2-cyanoethyl)aniline. orgsyn.orgasianpubs.org
Formation of the Ethyl Acetate Ester Linkage
Once the N-(2-cyanoethyl)aniline intermediate is obtained, the subsequent step is the introduction of the ethyl acetate group. There are two primary approaches to achieve this transformation:
Direct Acylation: This method involves the reaction of N-(2-cyanoethyl)aniline with a reagent such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. The reaction is typically conducted in a solvent like acetone (B3395972) or ethyl acetate and in the presence of a mild base, such as potassium carbonate or sodium bicarbonate. The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
Hydroxylation Followed by Esterification: An alternative route first introduces a hydroxyethyl (B10761427) group, which is then esterified. lookchem.com This involves:
Hydroxylation: The intermediate N-cyanoethylaniline is reacted with ethylene (B1197577) oxide to yield N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline. lookchem.comcalpaclab.com
Esterification: The resulting alcohol is then subjected to an esterification reaction with acetic anhydride (B1165640) and/or acetic acid to form the final product, 2-[N-(2-Cyanoethyl)anilino]ethyl acetate. lookchem.com
Purification and Isolation Protocols
Purification of the final compound and its intermediates is essential to obtain a product of high purity. For the final product, this compound, common work-up procedures involve washing the reaction mixture with a sodium bicarbonate solution to eliminate any acidic impurities. The product can then be further purified by methods such as recrystallization from ethanol (B145695) or by vacuum drying.
For the N-cyanoethylaniline intermediate, purification typically involves several steps after the initial reaction. The unreacted acrylonitrile can be reclaimed via vacuum take-off. google.com The crude product mixture, which may contain unreacted aniline, is then subjected to steam distillation to remove the aniline. google.com Final purification of N-cyanoethylaniline is often achieved by distillation under reduced pressure. orgsyn.org An alternative work-up involves adding a sodium hydroxide (B78521) solution and extracting the product with a solvent like chloroform, followed by washing, drying, and vacuum distillation. orgsyn.org
Precursor Chemistry and Intermediate Synthesis
The efficient synthesis of this compound is highly dependent on the successful preparation of its key precursors. A thorough understanding of the synthesis of these intermediates is therefore critical.
Synthesis of Cyanoethylated Aniline Intermediates
The primary intermediate is N-(2-cyanoethyl)aniline. Its synthesis is a well-established process in organic chemistry.
The most common industrial and laboratory method for preparing N-2-cyanoethylaniline is the direct reaction between aniline and acrylonitrile. orgsyn.orggoogle.com This reaction is an example of cyanoethylation, where the nucleophilic amine group of aniline adds across the carbon-carbon double bond of acrylonitrile. wikipedia.orgasianpubs.org The reaction is typically catalyzed to proceed at a reasonable rate and to control selectivity. asianpubs.org
Several catalytic systems have been developed for this transformation:
Acetic Acid: Heating aniline, acrylonitrile, and acetic acid can produce N-2-cyanoethylaniline, though it is often accompanied by the N,N'-bis-2-cyanoethyl byproduct. orgsyn.orgasianpubs.org A significant drawback of using acetic acid alone is its low activity with deactivated or sterically hindered anilines. asianpubs.org
Copper Salts: Cupric acetate has been identified as a superior catalyst for the cyanoethylation of aniline, providing yields as high as 73-78%. orgsyn.org The addition of cuprous chloride to an acetic acid catalyst system can enhance activity, but may also lead to mixtures of mono- and di-cyanoethylated products. asianpubs.org
Other Catalysts: A mixture of hydrochloric acid and zinc chloride has also been used to catalyze the reaction. google.com Aluminum chloride (AlCl₃) has been shown to be effective for the mono-cyanoethylation of substituted anilines. researchgate.net
The reaction conditions vary depending on the catalyst used, but generally involve heating the mixture for several hours. orgsyn.orggoogle.com For instance, using a cupric acetate catalyst, the reaction melt is heated before being worked up for product isolation. orgsyn.org
| Catalyst System | Reactants | Temperature | Reaction Time | Reported Yield | Notes | Reference |
|---|---|---|---|---|---|---|
| Cupric Acetate | Aniline, Acrylonitrile | Heated to ~100°C, then distilled at 115–120°C/0.01 mm | Not specified | 72–78% | Considered a superior catalyst for this reaction. | orgsyn.org |
| Acetic Acid | Aniline, Acrylonitrile | Refluxing temperature | 10 hours | Not specified | Often produces the N,N'-bis-2-cyanoethyl byproduct. | orgsyn.org |
| Hydrochloric Acid & Zinc Chloride | Aniline, Acrylonitrile | Slowly heated from 60°C to 95°C | ~20 hours | 88% | Method described in a patent for a clean production process. | google.com |
| Aluminum Chloride (AlCl₃) | Substituted Anilines, Acrylonitrile | 60-80°C | 6-10 hours | High yield | Effective for mono-cyanoethylation of o- and m-substituted anilines. | researchgate.net |
Catalytic Approaches in Cyanoethylation (e.g., Cupric Acetate)
Cyanoethylation is the addition of an active hydrogen-containing compound across the double bond of acrylonitrile to introduce a 2-cyanoethyl group. asianpubs.org While aliphatic amines can react with acrylonitrile without a catalyst, aromatic amines require a catalyst for the reaction to proceed. google.com Various acidic catalysts, including acetic acid, cuprous chloride, and mineral acids, have been employed. google.com
Cupric acetate (Cu(OAc)₂) has emerged as a particularly effective catalyst for the monocyanoethylation of a variety of aromatic amines. asianpubs.orgorgsyn.org Its use presents several significant advantages over other methods. Research has shown that cupric acetate is a superior catalyst for the cyanoethylation of aniline, achieving yields of N-2-cyanoethylaniline as high as 73-78%. orgsyn.org
Key advantages of using cupric acetate include:
Improved Yields and Rapid Reactions : It provides high yields in shorter reaction times compared to other catalytic systems. asianpubs.org
High Selectivity for Monocyanoethylation : A major benefit is its ability to selectively produce the monocyanoethylated product. Even with excess acrylonitrile and extended reaction times, dicyanoethylation does not readily occur, which is a common issue with catalysts like cuprous chloride. asianpubs.org
Broad Substrate Scope : The catalyst's activity is not significantly inhibited by the presence of ortho or N-substituents on the amine, allowing for the cyanoethylation of a wide range of anilines. asianpubs.org
Reduced Byproducts : The formation of acetanilide (B955) as a byproduct, which can occur with acetic acid-based catalysts, has not been observed with cupric acetate. asianpubs.org
Both the anhydrous and monohydrate forms of cupric acetate have been found to be equally effective catalytically. asianpubs.org The reaction typically involves heating the aniline derivative with acrylonitrile in the presence of a catalytic amount of cupric acetate. orgsyn.org
| Catalyst System | Key Characteristics | Reported Issues / Disadvantages | Reference |
|---|---|---|---|
| Cupric Acetate | Highly effective for monocyanoethylation; improved yields; rapid reaction; not inhibited by substituents. | - | asianpubs.orgorgsyn.org |
| Glacial Acetic Acid / Copper Salts | Known to catalyze the reaction. | Often produces mixtures of mono- and di-cyanoethyl derivatives; requires expensive or corrosive solvents. | google.com |
| Silica-Alumina | Heterogeneous catalyst, simplifying product recovery. | Requires high temperatures (80°C to 300°C). | google.com |
| Aniline Salts | Avoids the need for expensive catalysts like cupric acetate. | Process details can vary based on the specific salt used. | google.com |
Esterification Reactions for Ethyl Acetate Formation
Two primary routes for this esterification have been described:
Esterification of a Hydroxyethyl Intermediate : A common pathway involves the initial synthesis of N-cyanoethyl-N-hydroxyethyl aniline. This intermediate is then esterified using an acylating agent. In one detailed procedure, N-cyanoethyl-N-hydroxyethyl aniline is treated with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction is heated to 100-105°C for approximately two hours to yield the final acetate ester product. guidechem.com
Acylation with an Ethyl Acetate Moiety : An alternative strategy starts with N-(2-cyanoethyl)aniline. This intermediate is then reacted with a reagent that provides the complete ethyl acetate group, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is typically conducted in a solvent like acetone or ethyl acetate, with a base such as potassium carbonate or sodium bicarbonate added to neutralize the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the product. This method usually proceeds under mild heating conditions (25–50 °C).
| Method | Precursor | Reagents | Typical Conditions | Reference |
|---|---|---|---|---|
| Esterification of Hydroxyethyl Intermediate | N-cyanoethyl-N-hydroxyethyl aniline | Acetic anhydride, Sulfuric acid (catalyst) | Heat to 100-105°C for 2 hours | guidechem.com |
| Acylation with Ethyl Haloacetate | N-(2-cyanoethyl)aniline | Ethyl chloroacetate or ethyl bromoacetate, Potassium carbonate (base) | 25–50 °C in acetone or ethyl acetate |
Advanced Synthetic Techniques and Conditions
Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign methodologies. Advanced techniques such as multi-component reactions, microwave-assisted synthesis, and solvent-free protocols are increasingly being applied to the synthesis of complex organic molecules.
Multi-Component Reaction Protocols
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates structural features from each of the starting materials. iau.irscielo.org.mx This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation compared to traditional multi-step syntheses. iau.ir
While a specific one-pot, multi-component synthesis for this compound is not prominently documented, the principles of MCRs suggest a potential strategy. A hypothetical MCR could involve the simultaneous reaction of aniline, acrylonitrile (or a surrogate), and an ethyl acetate precursor (like ethyl chloroacetate) under optimized catalytic conditions. Such a reaction would be conceptually similar to established MCRs like the Povarov or Strecker reactions, which involve the combination of an amine, an aldehyde, and a third component. nih.gov For instance, three-component reactions are widely used to generate various N-containing heterocyclic compounds and are known for their high efficiency. iau.irnih.gov
Microwave-Assisted Synthesis in Related Systems
Microwave-assisted organic synthesis has become a valuable tool, offering significant acceleration of reaction rates, improved yields, and often cleaner product formation compared to conventional heating methods. mdpi.comajrconline.org This technology has been successfully applied to many of the reaction types relevant to the synthesis of this compound.
Michael Additions : The cyanoethylation of anilines is a type of aza-Michael addition. Studies have shown that microwave irradiation can effectively promote the addition of anilines to α,β-unsaturated esters, often catalyzed by acetic acid and performed under neat (solvent-free) conditions at high temperatures for short durations. researchgate.net
Amine Alkylation and Esterification : The direct reaction of esters with substituted anilines to form amides has been efficiently carried out using microwave irradiation, demonstrating its utility in forming C-N bonds. mdpi.comnih.gov Similarly, microwave-assisted methods for producing anilines from aryl halides have been developed as a green chemistry alternative, removing the need for transition metal catalysts and organic solvents. nih.govdoaj.org
Synthesis of Aniline Derivatives : The synthesis of various 2-anilinopyrimidines via nucleophilic substitution of anilines on a chloro-pyrimidine core demonstrates the efficacy of microwaves in accelerating these reactions compared to conventional heating. rsc.org
The collective evidence strongly suggests that both the cyanoethylation and esterification steps in the synthesis of the target compound could be significantly optimized by adopting microwave-assisted protocols. nih.govajrconline.org
| Reaction Type | Microwave-Assisted Approach | Key Advantages | Reference |
|---|---|---|---|
| Aza-Michael Addition (related to Cyanoethylation) | Addition of substituted anilines to α,β-unsaturated esters neat, catalyzed by acetic acid. | Rapid (20 min), simple, environmentally friendly. | researchgate.net |
| Amidation (related to Esterification) | Direct reaction of an acid or ester with substituted anilines. | Efficient, one-step method, shorter reaction times. | mdpi.comnih.gov |
| Nucleophilic Aromatic Substitution | Reaction of anilines with chloro-heterocycles. | Significant rate enhancement and higher efficiency over conventional heating. | rsc.org |
| General Synthesis of Anilines | Synthesis from aryl halides without transition metals or organic solvents. | High-yielding, eco-friendly alternative. | nih.govdoaj.org |
Solvent-Free Organic Synthesis Approaches
Solvent-free, or neat, synthesis is a cornerstone of green chemistry, aiming to reduce or eliminate the use of hazardous and volatile organic solvents. These reactions often lead to higher efficiency, easier product purification, and lower environmental impact.
This approach has been successfully applied to reactions involving anilines. For example, an efficient and solvent-free method for the regioselective thiocyanation of various anilines has been developed using microwave irradiation on a solid alumina (B75360) support. sid.ir Furthermore, catalyst- and solvent-free methods for the N-alkylation of amines via reductive amination have been reported, which proceed efficiently at room temperature and are compatible with a wide range of substrates. rsc.org In other advanced systems, highly active pincer-nickel complexes have been used to catalyze the N-alkylation of amines with alcohols under solvent-free conditions, achieving excellent turnover numbers. acs.org These examples demonstrate that the core transformations required for synthesizing this compound are amenable to solvent-free conditions, particularly when combined with techniques like microwave heating or specialized catalysis.
Optimization of Reaction Parameters
To maximize product yield and purity while minimizing reaction time and cost, the optimization of reaction parameters is crucial. This involves systematically studying the effects of variables such as temperature, catalyst concentration, molar ratio of reactants, and reaction time.
For Cyanoethylation : Documented procedures provide specific optimized conditions. One method for the cyanoethylation of N-ethylaniline specifies a reaction temperature of 85–90°C under a gauge pressure of 0.1 MPa for 12 hours, using catalysts like glacial acetic acid or zinc chloride. google.com Another protocol for the cupric acetate-catalyzed cyanoethylation of aniline involves refluxing for 32 hours. guidechem.com
For Esterification : The esterification of levulinic acid, a model reaction, was optimized using Response Surface Methodology (RSM). The optimal conditions were found to be a reaction time of 8 hours, a temperature of 120°C, and a catalyst dosage of 8.6 wt.%, achieving a product yield of 77.6%. nih.gov In another study on lipase-catalyzed esterification, a Central Composite Rotatable Design (CCRD) was used to find optimal conditions, including a specific molar ratio of substrate to acid and enzyme concentration, resulting in conversions over 90%. nih.gov These systematic approaches allow for the fine-tuning of reaction conditions to achieve maximum efficiency.
| Reaction Step | Parameter | Example Condition | Impact | Reference |
|---|---|---|---|---|
| Cyanoethylation | Temperature | 85-90°C | Affects reaction rate and selectivity. | google.com |
| Cyanoethylation | Reaction Time | 12-32 hours | Crucial for driving the reaction to completion. | guidechem.comgoogle.com |
| Esterification | Temperature | 120°C | Increased temperature generally increases yield, up to an optimal point. | nih.gov |
| Esterification | Catalyst Loading | 8.6 wt.% | Higher catalyst loading can increase conversion, but with diminishing returns. | nih.gov |
| Esterification | Molar Ratio | Optimized via CCRD (e.g., 2.5 mmol substrate : 3.87 mM acid) | Affects reaction equilibrium and conversion rates. | nih.gov |
Influence of Base and Solvent on Selectivity and Yield
The choice of base and solvent is critical in the synthesis of this compound, as these parameters directly impact the reaction rate, selectivity, and the yield of the desired product. The selection is typically guided by the specific requirements of each synthetic step.
In the initial N-cyanoethylation step, a common precursor is N-ethylaniline, which reacts with acrylonitrile to form N-ethyl-N-(2-cyanoethyl)aniline. This reaction is a Michael addition, which is characteristically base-catalyzed. The base deprotonates the secondary amine of the N-ethylaniline, increasing its nucleophilicity and facilitating its attack on the electron-deficient β-carbon of acrylonitrile.
The selection of the base is pivotal in preventing side reactions, such as the polymerization of acrylonitrile or the formation of undesired by-products. Mild bases are generally preferred to control the reactivity. While specific comparative studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles of related cyanoethylation reactions provide valuable insights. For instance, in the cyanoethylation of aromatic amines, catalysts like cupric acetate have been shown to be highly effective, promoting monocyanoethylation and preventing the formation of di-cyanoethylated products. calpaclab.com This is a crucial consideration for achieving high selectivity.
The solvent plays a multifaceted role, including dissolving the reactants, influencing the reaction rate, and in some cases, affecting the product distribution. Polar aprotic solvents such as dimethylformamide (DMF) and acetone are often employed in the N-cyanoethylation step. These solvents are effective at solvating the reactants without participating in the reaction.
The subsequent step involves the esterification of the intermediate, N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline, with a reagent like ethyl chloroacetate or ethyl bromoacetate. In this step, a base is required to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction, thereby driving the equilibrium towards the product side. Common bases for this purpose include potassium carbonate and sodium bicarbonate. The choice between these bases can influence the reaction rate, with stronger bases potentially leading to faster reactions, but also increasing the risk of side reactions if not carefully controlled.
The solvent for the esterification step is often an aprotic solvent like ethyl acetate or acetone. calpaclab.com The use of ethyl acetate as a solvent can be advantageous as it can also serve as one of the reactants if the esterification is carried out via a transesterification route, although this is less common for this specific synthesis.
To illustrate the impact of the base and solvent on a related cyanoethylation reaction, the following hypothetical data table is presented, based on general principles of organic synthesis.
Table 1: Hypothetical Influence of Base and Solvent on the Yield of N-ethyl-N-(2-cyanoethyl)aniline
| Base | Solvent | Yield (%) | Selectivity for Mono-cyanoethylation (%) |
|---|---|---|---|
| Potassium Carbonate | Acetone | 75 | 90 |
| Sodium Bicarbonate | Acetone | 60 | 95 |
| Triethylamine | DMF | 80 | 85 |
| Cupric Acetate | Acetic Acid | 85 | >98 |
Temperature Control in Reaction Progression
Temperature is a fundamental parameter in the synthesis of this compound, exerting a significant influence on reaction kinetics, product yield, and the impurity profile. Each step of the synthesis has an optimal temperature range that must be carefully maintained.
For the initial N-cyanoethylation of N-ethylaniline, the reaction is typically conducted at temperatures ranging from ambient to reflux conditions (approximately 20–80 °C). calpaclab.com Increasing the temperature generally accelerates the reaction rate, following the principles of the Arrhenius equation. However, excessive temperatures can lead to undesirable side reactions. For instance, acrylonitrile is prone to polymerization at higher temperatures, which would consume the reagent and complicate the purification process. Furthermore, higher temperatures can favor the formation of di-cyanoethylated by-products, reducing the selectivity for the desired mono-cyanoethylated intermediate.
In the subsequent esterification step, the reaction is generally carried out under mild heating, typically in the range of 25–50 °C. calpaclab.com This controlled heating provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting the degradation of the reactants or products. The ester functional group can be susceptible to hydrolysis, especially in the presence of any residual water and base, and higher temperatures can exacerbate this decomposition pathway.
The precise control of temperature is therefore a balancing act. It must be high enough to ensure a practical reaction rate but low enough to minimize side reactions and product degradation. The optimal temperature is often determined empirically for a specific set of reaction conditions (reactants, base, solvent, and concentration).
The following hypothetical data table illustrates the potential effect of temperature on the yield and purity of the final product, this compound, in the esterification step.
Table 2: Hypothetical Influence of Temperature on the Esterification of N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 25 | 12 | 70 | 98 |
| 40 | 6 | 85 | 95 |
| 60 | 3 | 82 | 88 |
| 80 | 1.5 | 75 | 80 |
Reaction Mechanisms and Chemical Reactivity of 2 N 2 Cyanoethyl Anilino Ethyl Acetate
Functional Group Reactivity Analysis
The unique chemical identity of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (B1210297) stems from the combined reactivity of its constituent functional groups. Each group imparts a distinct set of reaction possibilities, contributing to the molecule's versatility as a chemical intermediate. nih.gov
Reactivity of the Anilino Nitrogen
The nitrogen atom of the anilino group in 2-[N-(2-Cyanoethyl)anilino]ethyl acetate is a tertiary amine, and its reactivity is characteristic of this functional group. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. openaccessjournals.com However, the delocalization of this lone pair into the aromatic benzene (B151609) ring reduces its basicity compared to aliphatic amines. openaccessjournals.com
Despite this, the anilino nitrogen readily participates in reactions with electrophiles. It is susceptible to oxidation and can undergo N-dealkylation, a common metabolic pathway for tertiary amines. mdpi.commdpi.comnih.gov This process typically involves the formation of an unstable carbinolamine intermediate, which then decomposes. mdpi.commdpi.com The nitrogen can also be oxidized to form an N-oxide. Furthermore, the anilino group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. ncert.nic.in However, under strongly acidic conditions, protonation of the amino group leads to the formation of the anilinium ion, which is a meta-directing group. ncert.nic.in
Reactivity of the Cyano Group
The cyano group (-C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. organic-chemistry.orgcdnsciencepub.com This group is highly polar and can undergo nucleophilic addition reactions. One of the most significant reactions of the cyano group is its reduction to a primary amine (-CH₂-NH₂). This transformation can be achieved using various reducing agents, including catalytic hydrogenation with reagents like Raney Nickel or Palladium on carbon (Pd/C), or with metal hydrides. nih.govresearchgate.net
The cyano group can also undergo hydrolysis to form a carboxylic acid or an amide intermediate. nih.gov This reaction is typically catalyzed by acid or base. The presence of other functional groups in the molecule, such as the ester, can influence the conditions required for selective hydrolysis of the nitrile.
Reactivity of the Acetate Ester Moiety
The acetate ester group in this compound is susceptible to nucleophilic acyl substitution. The most common reaction of this moiety is hydrolysis, which can be catalyzed by either acid or base. guidechem.com
Acid-catalyzed hydrolysis is a reversible reaction that yields a carboxylic acid and an alcohol. guidechem.com In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that produces a carboxylate salt and an alcohol. guidechem.comacs.org The ester can also undergo transesterification in the presence of another alcohol, typically under acidic or basic conditions, to form a different ester. acs.org
Types of Chemical Transformations
The presence of multiple functional groups allows for a variety of chemical transformations of this compound, primarily through oxidation and reduction reactions.
Oxidation Reactions and Corresponding Products
Oxidation of this compound can occur at several sites, with the anilino nitrogen and the adjacent alkyl groups being the most susceptible. The specific products formed depend on the oxidizing agent and the reaction conditions.
One major oxidative pathway is N-dealkylation , a process where one of the ethyl groups attached to the anilino nitrogen is cleaved. mdpi.commdpi.com This can occur for either the 2-cyanoethyl group or the 2-acetoxyethyl group. For instance, oxidation can lead to the formation of N-(2-cyanoethyl)aniline or N-(2-acetoxyethyl)aniline, along with the corresponding aldehyde. Another potential oxidation product is the N-oxide , where the anilino nitrogen is oxidized. With stronger oxidizing agents, the aromatic ring itself can be oxidized to form quinone-like structures. openaccessjournals.com
| Oxidation Reaction Type | Potential Products | Notes |
| N-Dealkylation | N-(2-Cyanoethyl)aniline + Glycolaldehyde acetate | Cleavage of the N-CH₂CH₂OAc bond. |
| N-Dealkylation | N-(2-Acetoxyethyl)aniline + Acrylonitrile (B1666552) | Cleavage of the N-CH₂CH₂CN bond. |
| N-Oxidation | 2-[N-(2-Cyanoethyl)-N-oxidoanilino]ethyl acetate | Formation of an N-oxide at the anilino nitrogen. |
| Ring Oxidation | Benzoquinone derivatives | Occurs under strong oxidizing conditions. |
Reduction Reactions and Corresponding Products
Reduction of this compound primarily targets the cyano and ester functional groups. The selectivity of the reduction depends on the choice of reducing agent and reaction conditions.
The cyano group can be selectively reduced to a primary amine using catalytic hydrogenation (e.g., H₂/Raney Ni or H₂/Pd/C) or specific borane (B79455) reagents, while leaving the ester group intact. nih.govresearchgate.netacs.org This would yield 2-[N-(3-aminopropyl)anilino]ethyl acetate.
Conversely, the ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the nitrile group. Reduction of the ester to an alcohol would result in N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline. If both groups are reduced, the product would be N-(3-aminopropyl)-N-(2-hydroxyethyl)aniline.
| Reduction Reaction Type | Potential Products | Common Reagents |
| Selective Nitrile Reduction | 2-[N-(3-aminopropyl)anilino]ethyl acetate | H₂/Raney Ni, H₂/Pd/C |
| Selective Ester Reduction | N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline | Diisobutylaluminium hydride (DIBAL-H) may offer selectivity |
| Full Reduction | N-(3-aminopropyl)-N-(2-hydroxyethyl)aniline | Lithium aluminum hydride (LiAlH₄) |
Nucleophilic Substitution Reactions Involving the Acetate Group
The acetate group in this compound can undergo nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom of the ethyl acetate moiety, leading to the displacement of the acetate group. The reactivity of the compound in these substitutions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
Common nucleophiles for this type of reaction include alkoxides, amines, and other reagents with a lone pair of electrons. The reaction is typically carried out in a suitable organic solvent, and the temperature can be adjusted to control the reaction rate and minimize side reactions.
Hydrolysis of the Ester Linkage
The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to form a carboxylic acid and an alcohol. This process can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of this compound is a reversible process. chemistrysteps.comchemguide.co.uklibretexts.org The reaction is typically initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemguide.co.ukyoutube.com
The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of an alcohol molecule (ethanol in this case) to yield the corresponding carboxylic acid (2-[N-(2-Cyanoethyl)anilino]acetic acid) and regenerate the acid catalyst. chemistrysteps.comchemguide.co.uklibretexts.org To favor the hydrolysis products, a large excess of water is often used to shift the equilibrium. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis (Saponification) Mechanisms
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. chemistrysteps.comchegg.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. chegg.commasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Unlike acid-catalyzed hydrolysis, the next step involves the elimination of the ethoxide ion (⁻OC₂H₅) as the leaving group, forming a carboxylic acid. masterorganicchemistry.com The newly formed carboxylic acid is then quickly deprotonated by the strong base (hydroxide or ethoxide ion) present in the reaction mixture to form a carboxylate salt. chemistrysteps.commasterorganicchemistry.com This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com
Condensation Reactions (e.g., Claisen-type Condensations)
This compound, possessing an α-hydrogen on the acetate group, can potentially participate in Claisen-type condensation reactions. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. libretexts.orgopenstax.org
The mechanism involves the deprotonation of the α-carbon of one ester molecule by a strong base (like sodium ethoxide) to form a highly reactive enolate ion. msu.eduyoutube.com This enolate ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.orgmsu.edu This addition is followed by the elimination of an alkoxide ion, resulting in the formation of a β-keto ester. libretexts.orgmsu.edu For the reaction to proceed to completion, a full equivalent of base is required because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium forward. libretexts.orgopenstax.org
Diazo Coupling Reactions for Azo Dye Derivatives
The aniline (B41778) moiety within this compound makes it a suitable coupling component in diazo coupling reactions to form azo dyes. guidechem.comlookchem.com Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and reacts with an activated aromatic ring, such as an aniline derivative. wikipedia.orglibretexts.org
In this context, the aniline ring of this compound is the activated aromatic compound. The diazonium salt, prepared separately by treating a primary aromatic amine with nitrous acid, attacks the electron-rich aromatic ring of the aniline derivative. wikipedia.org The coupling typically occurs at the para position to the amino group due to its strong activating and directing effect. wikipedia.orgyoutube.com If the para position is blocked, the coupling may occur at the ortho position, though usually at a slower rate. wikipedia.org These reactions result in the formation of brightly colored azo compounds, which are extensively used as dyes. wikipedia.orglibretexts.org
Functional Group Transformations and Protecting Group Strategies
The various functional groups present in this compound—the tertiary amine, the cyano group, and the ester—allow for a range of functional group transformations. For instance, the cyano group can be reduced to a primary amine or hydrolyzed to a carboxylic acid under appropriate conditions. The ester group can be converted to other functional groups through reactions like transesterification or reduction to an alcohol.
Intramolecular and Intermolecular Interactions
The specific arrangement of functional groups in this compound, namely the anilino, cyano, and ester moieties, gives rise to a variety of non-covalent interactions that govern its chemical behavior and physical properties. These interactions can occur within a single molecule (intramolecular) or between adjacent molecules (intermolecular).
The structure of this compound contains both an electron-donating group (the anilino nitrogen) and an electron-withdrawing group (the cyano group), which creates the potential for intramolecular charge-transfer (ICT) interactions. In this phenomenon, electronic excitation, typically by absorption of light, can cause a significant shift of electron density from the electron-rich anilino part of the molecule to the electron-poor cyanoethyl part.
This process can be conceptually understood by considering the anilino nitrogen, with its lone pair of electrons, as the donor moiety. The cyano group (C≡N), with its strong dipole and π* orbitals, acts as the acceptor moiety. Upon excitation, an electron is effectively transferred from a molecular orbital localized on the anilino group to one centered on the cyanoethyl group, creating a charge-separated excited state.
While direct spectroscopic studies on this compound are not extensively documented in publicly available literature, the principles of ICT are well-established in analogous molecular systems, such as aminobenzonitriles. nih.govscispace.com In these related compounds, the efficiency and energy of the ICT process are highly sensitive to the molecular geometry and the polarity of the surrounding environment (solvent). scispace.comnih.gov For instance, in N,N-diaryl dihydrophenazines, which also feature donor-acceptor structures, the formation of these polar charge-transfer states is crucial for their function as photoredox catalysts. nih.gov The direction of the charge transfer is from the electron-rich core to the π* orbital of an N-aryl substituent. nih.gov
The characteristics of such ICT states in related systems are summarized in the table below.
| Feature | Description | Related System Example |
| Electron Donor | The anilino nitrogen lone pair provides the electron density. | Aminobenzonitriles nih.gov |
| Electron Acceptor | The cyano group withdraws electron density due to its electronegativity and π-system. | Aminobenzonitriles nih.gov |
| Excited State | Upon absorption of energy, a charge-transfer (CT) excited state is formed with significant charge separation. | N,N-diaryl dihydrophenazines nih.gov |
| Solvent Effects | Polar solvents can stabilize the charge-separated ICT state, often resulting in a red-shift (solvatochromism) in emission spectra. nih.gov | N,N-diaryl dihydrophenazines nih.gov |
| Geometric Dependence | The efficiency of ICT can depend on the rotational orientation of the donor and acceptor groups. | Aminobenzonitriles scispace.com |
It is plausible that this compound would exhibit similar ICT characteristics, where the anilino and cyanoethyl groups function as the donor and acceptor, respectively.
Although this compound lacks strong hydrogen bond donors like N-H or O-H groups, it can participate in weaker intermolecular hydrogen bonding as an acceptor. The nitrogen atom of the cyano group and the oxygen atoms of the ester group are potential hydrogen bond acceptor sites. These can interact with weak C-H donors from neighboring molecules, influencing the packing in the solid state.
Studies on structurally related aniline derivatives provide insight into the types of intermolecular interactions that can be expected. Due to the polarity of the amino group, aniline derivatives often form inter- or intramolecular hydrogen bonds. sci-hub.se The nature of these bonds is significantly influenced by the substituents on the aniline ring and the solvent. nih.gov
In the crystal structures of compounds like p-cyano-N-(p-cyanobenzylideneaniline), intermolecular C—H⋯N hydrogen bonds involving the cyano group and aromatic C-H groups are observed, which link molecules into specific arrangements. researchgate.net Similarly, research on supramolecular assemblies has demonstrated that the cyano group is an effective hydrogen bond acceptor, forming interactions with carboxylic acids, for example. frontiersin.org The ester group, containing carbonyl and ether oxygens, also presents sites for potential C-H···O interactions.
The table below summarizes types of hydrogen bonds observed in systems containing functional groups related to this compound.
| Hydrogen Bond Type | Donor | Acceptor | Example Compound(s) |
| C—H···N | Aromatic C-H | Cyano Nitrogen | p-Cyano-N-(p-cyanobenzylideneaniline) researchgate.net |
| N—H···N | Amine N-H | Cyano Nitrogen | Supramolecular complexes of 4-aminobenzonitrile (B131773) frontiersin.org |
| N—H···O | Amine N-H | Nitrate (B79036) Oxygen | Anilinium nitrate researchgate.net |
These examples from related systems suggest that in a condensed phase, molecules of this compound would likely be organized through a network of weak C—H···N and C—H···O hydrogen bonds, which, while individually weak, collectively contribute to the stability of the crystal lattice.
Advanced Spectroscopic and Analytical Characterization of 2 N 2 Cyanoethyl Anilino Ethyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (B1210297), both ¹H and ¹³C NMR would provide crucial information about the number and connectivity of the different types of protons and carbons in the molecule.
The proton NMR (¹H NMR) spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, particularly their proximity to electronegative atoms and aromatic systems. pressbooks.publibretexts.orgopenstax.orgfiveable.me
The expected signals for 2-[N-(2-Cyanoethyl)anilino]ethyl acetate are:
Aromatic Protons: The protons on the aniline (B41778) ring would appear in the aromatic region, typically between 6.0 and 8.7 ppm. pressbooks.pub The substitution pattern on the ring will influence the exact chemical shifts and coupling patterns. Protons ortho and para to the nitrogen atom are expected to be shifted to a higher field (lower ppm) compared to the meta protons due to the electron-donating nature of the nitrogen atom.
Ethyl Acetate Protons: The ethyl group of the acetate moiety would give rise to two signals: a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom, expected around 4.1 ppm, and a triplet for the terminal methyl protons (-CH₃), expected around 1.3 ppm. bris.ac.uk
N-CH₂-CH₂-O- Protons: The two methylene groups connecting the aniline nitrogen to the acetate oxygen would appear as two distinct triplets. The methylene group attached to the aniline nitrogen (-N-CH₂-) would likely resonate at a different chemical shift than the methylene group attached to the acetate oxygen (-CH₂-O-).
N-CH₂-CH₂-CN Protons: The two methylene groups of the cyanoethyl substituent would also appear as two triplets. The methylene group attached to the nitrogen (-N-CH₂-) will be deshielded and appear at a lower field compared to the methylene group adjacent to the cyano group (-CH₂-CN). The chemical shift for protons alpha to a cyano group is generally in the range of 2.3-3.0 ppm. pressbooks.pub
Expected ¹H NMR Data Table
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.5 | Multiplet |
| -O-CH₂-CH₃ | ~ 4.1 | Quartet |
| -N-CH₂-CH₂-O- | 3.5 - 4.0 | Triplet |
| -N-CH₂-CH₂-CN | 3.5 - 3.8 | Triplet |
| -CH₂-CN | 2.5 - 2.8 | Triplet |
| -O-CH₂-CH₃ | ~ 1.2 | Triplet |
Note: These are estimated values and actual experimental values may vary.
The Carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. As with ¹H NMR, the chemical shifts are influenced by the electronic environment. libretexts.orgyoutube.comyoutube.comoregonstate.edu
The expected signals for this compound are:
Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have the largest chemical shift, typically in the range of 170-185 ppm. libretexts.org
Aromatic Carbons: The carbons of the aniline ring would appear in the aromatic region, between 110 and 150 ppm. youtube.com The carbon atom directly attached to the nitrogen (ipso-carbon) would have a distinct chemical shift.
Cyano Carbon: The carbon of the nitrile group (-C≡N) typically resonates in the range of 110-120 ppm. oregonstate.edu
Ethyl Acetate Carbons: The methylene carbon (-O-CH₂-) of the ethyl group is expected around 60 ppm, while the methyl carbon (-CH₃) would appear at a much higher field, around 14 ppm.
Aliphatic Carbons: The four methylene carbons in the ethyl chains attached to the nitrogen would each give a distinct signal, with their chemical shifts influenced by the neighboring nitrogen, oxygen, or cyano groups. Carbons attached to nitrogen or oxygen are generally found in the 50-80 ppm range. youtube.comoregonstate.edu
Expected ¹³C NMR Data Table
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 170 - 175 |
| Aromatic C-N | 145 - 150 |
| Aromatic C-H | 115 - 130 |
| C≡N (Nitrile) | 115 - 125 |
| -O-CH₂- | 60 - 65 |
| -N-CH₂- | 40 - 55 |
| -CH₂-CN | 15 - 20 |
| Acetate -CH₃ | 20 - 25 |
Note: These are estimated values and actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrations of their bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, nitrile, and aromatic amine functionalities. uniroma1.itopenochem.orglibretexts.orgpressbooks.pubpressbooks.pub
Key expected absorption bands include:
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ for the carbonyl group of the saturated ester. openochem.org
C≡N Stretch (Nitrile): A medium intensity, sharp absorption band is anticipated in the range of 2210-2260 cm⁻¹ for the cyano group. openochem.org
C-O Stretch (Ester): Strong absorption bands corresponding to the C-O stretching vibrations of the ester group are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. openochem.org
C-N Stretch (Amine): The stretching vibration of the C-N bond of the aromatic amine would likely appear in the 1250-1350 cm⁻¹ region.
Aromatic C=C Bends: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon double bond stretching within the aniline ring. openochem.org
Aromatic C-H Bends: Out-of-plane bending vibrations for the substituted aromatic ring would appear in the 690-900 cm⁻¹ range, and their exact position can give clues about the substitution pattern.
Aliphatic C-H Stretches: Strong absorption bands from the C-H stretching of the various methylene and methyl groups would be observed in the 2850-2960 cm⁻¹ range. openochem.org
Expected IR Absorption Data Table
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester | C=O | 1730 - 1750 | Strong |
| Nitrile | C≡N | 2210 - 2260 | Medium |
| Ester | C-O | 1000 - 1300 | Strong |
| Aromatic Amine | C-N | 1250 - 1350 | Medium |
| Aromatic Ring | C=C | 1450 - 1600 | Variable |
Note: These are typical wavenumber ranges and the actual spectrum may show slight variations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. youtube.comchemguide.co.uk
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the N-alkylaniline chromophore. Aniline itself typically shows two absorption bands: a primary band (E2-band) around 230-240 nm and a secondary band (B-band) around 280-290 nm. researchgate.net
Alkylation of the nitrogen atom, as in the target molecule, generally causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The non-bonding electrons on the nitrogen atom can participate in n→π* transitions, and the aromatic ring gives rise to π→π* transitions. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent used. sciencepublishinggroup.com For this compound, one would expect absorption maxima in the UV region, likely with a primary band shifted to around 250-260 nm and a secondary band shifted to around 290-310 nm.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula C₁₃H₁₆N₂O₂ gives a molecular weight of 232.28 g/mol .
The fragmentation of this compound in an electron ionization (EI) mass spectrometer would be expected to follow predictable pathways based on the functional groups present. miamioh.edulibretexts.orgwhitman.edulibretexts.org Key fragmentation patterns would likely include:
Nitrogen Rule: Since the molecule contains an even number of nitrogen atoms (two), its molecular ion peak (M⁺) should have an even mass-to-charge ratio (m/z), which would be observed at m/z = 232. whitman.edu
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines. libretexts.orglibretexts.org This could lead to the loss of various radicals.
Ester Fragmentation: Esters typically fragment via cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org For an ethyl ester, this would correspond to the loss of an ethoxy radical (-OCH₂CH₃), resulting in an acylium ion.
McLafferty Rearrangement: While less likely given the structure, if a gamma-hydrogen is available for transfer to the carbonyl oxygen, a McLafferty rearrangement could occur.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules like this compound. nih.gov The technique generates gaseous ions from a liquid solution with minimal fragmentation, which is advantageous for identifying the molecular mass of the analyte. nih.gov
In a typical positive ion mode ESI-MS analysis, the compound is expected to be readily protonated due to the presence of the tertiary amine nitrogen atom. The primary ion observed would be the protonated molecule, [M+H]⁺. Given the compound's calculated exact mass of 232.121 amu, this ion would appear at a mass-to-charge ratio (m/z) of approximately 233.129. Depending on the solvent system and the presence of salts, other adduct ions, such as sodium [M+Na]⁺ and potassium [M+K]⁺, may also be detected. nih.gov At higher analyte concentrations, the formation of a proton-bound dimer [2M+H]⁺ is also possible. nih.gov
For deeper structural analysis, tandem mass spectrometry (MS/MS or MSⁿ) can be employed. nih.gov In an MS/MS experiment, the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID). The resulting product ion spectrum provides valuable information about the compound's structure by revealing characteristic fragmentation patterns, such as the loss of the acetate group or cleavage of the cyanoethyl chain.
Table 1: Expected Ions for this compound in ESI-MS
| Ion Species | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₃H₁₇N₂O₂]⁺ | 233.129 | Protonated Molecule |
| [M+Na]⁺ | [C₁₃H₁₆N₂O₂Na]⁺ | 255.111 | Sodium Adduct |
| [M+K]⁺ | [C₁₃H₁₆N₂O₂K]⁺ | 271.085 | Potassium Adduct |
| [2M+H]⁺ | [C₂₆H₃₃N₄O₄]⁺ | 465.250 | Proton-Bound Dimer |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, though it is more commonly applied to the analysis of large biomolecules and polymers. In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecule with it into the gas phase.
While less common for small molecules, MALDI-TOF MS can be used to characterize this compound, particularly in contexts like quality control of raw materials or analysis of the compound within a polymer matrix. The resulting spectrum would be expected to show the protonated molecule [M+H]⁺, similar to ESI-MS. The high mass accuracy of the TOF analyzer provides precise molecular weight determination. The choice of matrix (e.g., α-cyano-4-hydroxycinnamic acid, sinapinic acid) is critical for successful analysis of a small molecule like this and must be optimized to ensure efficient ionization without inducing fragmentation.
Chromatographic Techniques for Analysis and Purity Assessment
Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, thereby allowing for accurate purity determination.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is well-suited for analyzing this compound due to its moderate polarity and the presence of a UV-absorbing aromatic ring.
A typical analysis would involve injecting the sample onto a nonpolar stationary phase, such as a C18 column. A polar mobile phase, consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then used to elute the compound. A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating the target compound from impurities with different polarities. Detection is typically performed using a UV detector set to a wavelength where the aniline chromophore exhibits strong absorbance (e.g., ~254 nm). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 2: Representative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This advancement leads to significantly higher resolution, improved sensitivity, and much faster analysis times. An HPLC method developed for this compound can be readily transferred to a UPLC system to achieve superior performance.
The higher efficiency of UPLC columns allows for the use of higher flow rates and shorter column lengths without sacrificing resolution. This can reduce the analysis time from 20-30 minutes for a standard HPLC run to just a few minutes, dramatically increasing sample throughput. The sharper, narrower peaks generated by UPLC also lead to lower detection limits, making it an ideal technique for trace impurity analysis.
Table 3: Representative UPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 3 minutes |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 40 °C |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of carbon, hydrogen, nitrogen, and other elements in a compound. For a pure sample of this compound, the experimentally determined percentages should align closely with the theoretical values calculated from its molecular formula, C₁₃H₁₆N₂O₂. A close match (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a critical criterion for confirming the identity and purity of a newly synthesized batch.
**Table 4: Elemental Composition of this compound (C₁₃H₁₆N₂O₂)
| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical % |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 13 | 156.143 | 67.22% |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 6.95% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.06% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 13.78% |
| Total | | | 232.283 | 100.00% |
Computational Chemistry and Theoretical Studies on 2 N 2 Cyanoethyl Anilino Ethyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. For a molecule such as 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (B1210297), with its combination of an aniline (B41778) core, a cyanoethyl group, and an ethyl acetate substituent, these calculations can elucidate the complex interplay of its functional groups.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties. While comprehensive DFT studies specifically detailing the optimized geometry, vibrational frequencies, and other properties of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate are not readily found in peer-reviewed literature, the general principles of DFT application are well-established. researchgate.netchemsrc.com Such calculations for substituted anilines typically involve geometry optimization to find the lowest energy conformation and subsequent calculation of electronic properties. umn.edu
Long-range Corrected DFT (LC-DFT) Methodologies
For molecules with potential charge-transfer characteristics, standard DFT functionals can sometimes be inadequate. Long-range corrected DFT (LC-DFT) methodologies are designed to address this by providing a more accurate description of long-range electron-electron interactions. This would be particularly relevant for analyzing potential intramolecular charge transfer within this compound. However, specific applications of LC-DFT methods to this compound have not been identified in the surveyed literature.
Complete Basis Set (CBS) Methods for Energetic Analysis
Complete Basis Set (CBS) methods are high-accuracy computational techniques used to extrapolate the results of quantum chemical calculations to the limit of a complete basis set. These methods are valuable for obtaining highly accurate energies, such as reaction enthalpies and activation energies. There are no published studies employing CBS methods for the energetic analysis of this compound found in the public domain.
Molecular Structure and Conformation Analysis
The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity and interactions.
Optimized Geometries and Conformational Effects on Reactivity
The molecule possesses several rotatable bonds, leading to a complex conformational landscape. guidechem.com The orientation of the cyanoethyl and ethyl acetate groups relative to the aniline ring will significantly influence the molecule's steric and electronic properties. Theoretical calculations on substituted anilines have shown that the geometry around the nitrogen atom and its pyramidalization are key structural features. umn.edu For this compound, a detailed conformational analysis would involve mapping the potential energy surface by rotating key dihedral angles to identify stable conformers. However, specific optimized geometries and detailed conformational energy profiles for this compound are not available in the searched literature.
Electronic Structure and Reactivity Descriptors
The electronic structure dictates the chemical behavior of a molecule. Reactivity descriptors derived from computational data can predict how a molecule will interact with other chemical species.
Calculated values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies have been reported as -8.3392 eV and -0.0077 eV, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. wikipedia.org A smaller gap generally implies higher reactivity.
Molecular electrostatic potential (MEP) calculations can identify the electron-rich and electron-deficient regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack. For this compound, MEP calculations suggest that regions of higher electron density are located around the nitrogen and oxygen atoms.
Below is a table summarizing the available calculated electronic properties for this compound.
| Electronic Property | Calculated Value | Significance |
| Highest Occupied Molecular Orbital (HOMO) Energy | -8.3392 eV | Indicator of electron-donating ability |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.0077 eV | Indicator of electron-accepting ability |
| HOMO-LUMO Gap | 8.3315 eV | Predictor of chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution within a molecule and for predicting its reactive sites. mdpi.comchemrxiv.org The MEP at a given point in the space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. By mapping the MEP onto the molecule's electron density surface, it is possible to visualize regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, an MEP analysis would typically reveal negative potential regions (often colored red or yellow) concentrated around the electronegative atoms: the oxygen atoms of the acetate group's carbonyl and ether functionalities, and the nitrogen atom of the cyano group. nih.gov These areas indicate the likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the ethyl and cyanoethyl groups, making them susceptible to nucleophilic attack. researchgate.net The aniline ring would likely exhibit a region of negative potential above and below the plane of the ring, characteristic of π-systems. mdpi.com This analysis is crucial for predicting how the molecule will interact with other molecules, including potential roles in hydrogen bonding and other non-covalent interactions. mdpi.comchemrxiv.org
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and the interactions between orbitals within a molecule. materialsciencejournal.orgcapes.gov.br It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density. materialsciencejournal.org The analysis involves the transformation of the calculated wave function into a set of localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals.
In the case of this compound, an NBO analysis would quantify the delocalization of electron density from the lone pairs of the aniline nitrogen and the oxygen atoms into adjacent anti-bonding orbitals. For instance, a significant interaction would be expected between the lone pair of the aniline nitrogen and the π* anti-bonding orbitals of the benzene (B151609) ring, which contributes to the stability of the molecule. materialsciencejournal.org Similarly, interactions between the oxygen lone pairs of the acetate group and the adjacent σ* orbitals would be analyzed. The strength of these interactions is evaluated using second-order perturbation theory, with larger interaction energies indicating more significant delocalization and a more stable electronic structure. materialsciencejournal.orgcapes.gov.br
Table 1: Representative NBO Analysis Data for Key Interactions in a Similar Molecular System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C-C) of aniline ring | ~5.0 - 10.0 |
| LP (1) O (carbonyl) | σ* (C-C) | ~2.0 - 5.0 |
| LP (2) O (ether) | σ* (C-C) | ~1.5 - 4.0 |
| Note: The values presented are illustrative and based on typical NBO analyses of molecules with similar functional groups. E(2) represents the stabilization energy due to hyperconjugative interactions. |
Global and Local Reactivity Descriptors
Chemical Hardness (η) and Softness (S) indicate the resistance of a molecule to changes in its electron distribution. A large energy gap between the HOMO and LUMO orbitals is indicative of a hard, less reactive molecule. nih.gov
Electronegativity (χ) measures the molecule's ability to attract electrons.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Table 2: Illustrative Global Reactivity Descriptors
| Parameter | Formula | Representative Value |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~3.5 - 4.5 eV |
| Chemical Softness (S) | 1 / (2η) | ~0.11 - 0.14 eV-1 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~3.0 - 4.0 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | ~1.0 - 1.5 eV |
| Note: These values are hypothetical and serve to illustrate the typical output of such an analysis. |
Frontier Molecular Orbital (HOMO/LUMO) Analysis for Electron Transport
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions and electronic properties. nih.govsciencepublishinggroup.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wuxiapptec.com The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.govwuxiapptec.com A smaller gap suggests that the molecule is more polarizable and more reactive. wuxiapptec.com
For this compound, the HOMO is likely to be localized on the electron-rich aniline moiety, while the LUMO may be distributed over the cyano and acetate groups, which contain electron-withdrawing functionalities. researchgate.netresearchgate.net The analysis of the spatial distribution of these orbitals provides insight into the pathways for intramolecular charge transfer.
Table 3: Representative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
| Note: These are exemplary values for a molecule of this type, calculated using methods like B3LYP/6-311+G(d,p). researchgate.net |
Spectroscopic Property Prediction from Theoretical Models
Calculated NMR Chemical Shifts (Gauge-Independent Atomic Orbital Method)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are a powerful tool for confirming molecular structures and understanding the electronic environment of atoms. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. sciencepublishinggroup.com
For this compound, a GIAO calculation would predict the 1H and 13C chemical shifts. These calculated values can be compared with experimental data to validate the proposed structure. The chemical shifts are highly sensitive to the local electronic environment. For instance, the protons of the ethyl group in the acetate moiety would show distinct signals, with the methylene (B1212753) protons adjacent to the oxygen atom being shifted downfield compared to the methyl protons. chemtube3d.comdocbrown.infoyoutube.com The protons of the aniline ring would appear in the aromatic region, and their specific shifts would be influenced by the N-substituted group.
Table 4: Predicted 1H NMR Chemical Shifts (Illustrative)
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
| Acetate CH3 | ~2.0 |
| Ethyl CH2 | ~4.1 |
| Ethyl CH3 | ~1.2 |
| Cyanoethyl CH2-N | ~3.6 |
| Cyanoethyl CH2-CN | ~2.7 |
| Aromatic H | ~6.7 - 7.3 |
| Note: These are representative chemical shifts based on the analysis of similar structures and are relative to a standard like Tetramethylsilane (TMS). docbrown.infochemicalbook.com |
Predicted Vibrational Frequencies
Theoretical calculations of vibrational spectra (infrared and Raman) are instrumental in identifying functional groups and understanding the vibrational modes of a molecule. These calculations are typically performed using methods like Density Functional Theory (DFT). sciencepublishinggroup.com The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in spectral assignment.
In a theoretical vibrational analysis of this compound, characteristic vibrational modes would be predicted. These would include the C≡N stretching frequency of the nitrile group, which is typically found in a relatively clean region of the IR spectrum. rsc.orgnih.gov The C=O stretching of the acetate group would also be a prominent feature. acs.org Other predicted frequencies would correspond to C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-O stretching vibrations. A comparison of the calculated and experimental spectra can provide confirmation of the molecular structure and information about intermolecular interactions, such as hydrogen bonding, which can shift vibrational frequencies. nih.govacs.org
Table 5: Key Predicted Vibrational Frequencies (Illustrative)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
| C≡N Stretch | Nitrile | ~2240 - 2260 |
| C=O Stretch | Acetate | ~1730 - 1750 |
| C-N Stretch | Aniline | ~1250 - 1350 |
| C-O Stretch | Ether/Ester | ~1000 - 1300 |
| C-H Stretch (Aromatic) | Aniline Ring | ~3000 - 3100 |
| C-H Stretch (Aliphatic) | Ethyl/Cyanoethyl | ~2850 - 3000 |
| Note: These are typical frequency ranges for the specified functional groups. |
Solvation Effects and Polarization Studies
The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvation effects can alter molecular geometry, electronic distribution, and spectroscopic behavior. Computational models are crucial for understanding these complex interactions.
The Polarized Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry to study the behavior of a solute within a solvent. acs.org This model treats the solvent as a continuous, polarizable dielectric medium rather than as individual solvent molecules. The solute is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the dielectric medium is calculated. This approach allows for the estimation of solvation free energy and the study of how solvent polarity affects the properties of the solute.
For a molecule like this compound, PCM can be employed to predict changes in its electronic structure and stability in various solvents. For instance, Density Functional Theory (DFT) calculations combined with PCM could be used to optimize the geometry of the molecule in solvents of different dielectric constants. These calculations would reveal how the bond lengths, bond angles, and dihedral angles of the molecule might change in response to the solvent environment.
In studies of related azo dyes, such as Disperse Red 73, the conductor-like screening model (COSMO-RS), a variant of PCM, has been used to calculate parameters for predicting aqueous solubility. tandfonline.com Similar approaches could be applied to this compound to understand its solubility characteristics. Furthermore, the solvatochromic shifts (changes in absorption spectra with solvent polarity) of related dyes have been investigated using Time-Dependent DFT (TD-DFT) in conjunction with PCM, providing insights into the electronic transitions and the nature of the excited states in solution. researchgate.net
Table 1: Illustrative Solvation Study Data for a Related Azo Dye (Disperse Red 1)
This table illustrates the type of data that could be generated for this compound using PCM calculations to study solvatochromism. The data presented here is for the related compound Disperse Red 1.
| Solvent | Dielectric Constant (ε) | Calculated Absorption Maximum (λmax, nm) |
| Gas Phase | 1.00 | 450 |
| n-Hexane | 1.88 | 465 |
| Chloroform | 4.81 | 480 |
| Ethanol (B145695) | 24.55 | 495 |
| Acetonitrile (B52724) | 37.50 | 500 |
| Water | 78.39 | 510 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical solvatochromic shifts observed for similar dyes.
Nonlinear Optical (NLO) Properties Prediction
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. scilit.com Computational chemistry plays a vital role in the prediction and design of molecules with high NLO activity.
The key parameter for assessing the second-order NLO response of a molecule is the first hyperpolarizability (β). Computational methods, particularly DFT, are frequently used to calculate this property. For a molecule to exhibit a significant NLO response, it typically possesses a "push-pull" electronic structure, with electron-donating and electron-accepting groups connected by a π-conjugated system. This compound has structural features, such as the anilino group (an electron donor) and the cyanoethyl group (an electron acceptor), that suggest potential NLO activity.
Theoretical studies on the related compound p-nitrophenylazoaniline, which is structurally similar to Disperse Red 1, have utilized DFT calculations at the B3LYP/6-311+G(d,p) level to determine the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). scilit.comworldscientific.com Such calculations can predict whether a compound is likely to have significant second-order NLO properties. worldscientific.com The frequency-dependent hyperpolarizabilities can also be computed using time-dependent Hartree-Fock (TDHF) or TD-DFT methods to understand the NLO response at specific laser wavelengths. scilit.com
Table 2: Calculated NLO Properties for a Structurally Similar Compound (p-Nitrophenylazoaniline)
This table presents representative data from a DFT study on a compound structurally related to this compound, illustrating the types of NLO parameters that are computationally predicted.
| Property | Calculated Value |
| Dipole Moment (μ) | 7.5 D |
| Average Polarizability (α) | 35 x 10-24 esu |
| First Hyperpolarizability (β) | 150 x 10-30 esu |
Note: The data is sourced from a study on p-nitrophenylazoaniline, a compound with a similar push-pull structure. scilit.comworldscientific.com The values are representative and serve to illustrate the scope of NLO prediction.
By performing similar calculations on this compound, researchers could estimate its NLO potential and guide the synthesis of new, more efficient NLO materials.
Chemical Applications and Derivatization of 2 N 2 Cyanoethyl Anilino Ethyl Acetate
Applications in Organic Synthesis
In the realm of organic synthesis, 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (B1210297) serves as both a key reagent and a foundational intermediate for creating more complex molecular architectures. lookchem.com
The chemical structure of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate makes it an effective agent for incorporating both cyanoethyl (-CH₂CH₂CN) and anilino (phenylamino) groups into other molecules. guidechem.com The process of cyanoethylation, the addition of a cyanoethyl group to a substrate, is a significant reaction for creating a propionitrile (B127096) moiety within a molecule. asianpubs.org This modification can enhance properties such as stability, binding affinity, and resistance to degradation in the resulting compounds, as seen in the development of 2'-O-cyanoethylated RNA analogs. nih.gov The anilino group, a derivative of aniline (B41778), is also a common structural feature in many organic compounds, contributing to their electronic and steric properties. nih.gov The compound offers a platform for introducing these valuable functional groups in a single reagent. guidechem.com
This compound is widely utilized as an intermediate or precursor in the synthesis of a variety of organic compounds. guidechem.com Its role is particularly noted in the preparation of complex molecules for chemical research and in the pharmaceutical industry. lookchem.com The compound's unique chemical structure allows it to be a key component in multistep syntheses, contributing to the development of new therapeutic agents and other specialized chemicals. lookchem.com For instance, it serves as a crucial dye intermediate in the production of certain disperse dyes. alfa-chemical.com
Table 1: Reactions Involving this compound
| Reaction Type | Description | Potential Products |
| Substitution | The acetate group can be replaced by other functional groups via nucleophilic substitution reactions. | Various ester or amide derivatives. |
| Reduction | The cyano group can be reduced to a primary amine (-CH₂NH₂). | Amino-functionalized compounds. |
| Oxidation | The molecule can be oxidized to form corresponding oxides or other oxidation products. | Oxidized aniline derivatives. |
| Azo Coupling | The anilino ring can be activated for coupling with diazonium salts to form azo compounds. guidechem.com | Azo dyes. |
The functional groups within this compound, particularly the cyano group adjacent to a methylene (B1212753) group, make it a suitable precursor for synthesizing heterocyclic compounds. This reactivity is analogous to that of ethyl cyanoacetate (B8463686), a well-known building block for heterocycles. wikipedia.org The acidic methylene group, flanked by the nitrile and the anilino-nitrogen, can be used in condensation reactions like the Knoevenagel condensation and Michael addition. wikipedia.org
These reactions are fundamental in constructing various heterocyclic systems:
Pyrazoles: Cyclization of a cyano-activated compound with hydrazine (B178648) can yield pyrazole (B372694) rings. wikipedia.org
Pyridines and Pyridones: Condensation reactions with chalcones or other suitable precursors can lead to the formation of highly substituted pyridine (B92270) rings. researchgate.net
Quinolines: A three-component cascade reaction involving an aniline derivative, an aldehyde, and ethyl cyanoacetate can produce substituted 1,2,3,4-tetrahydroquinolines, demonstrating the utility of the cyanoacetate moiety in forming six-membered rings. nih.gov
The cyano group itself is a versatile functional group that can participate in cyclization to form part of the heterocyclic ring, as is common in the synthesis of various nitrogen-containing heterocycles. researchgate.net
Role in Materials Science
The compound's reactivity and functional groups also lend it to applications in materials science, primarily in the production of specialty chemicals and as a key component in the dye industry. lookchem.com
This compound is employed in materials science research to develop new substances with unique properties. lookchem.com Its potential for derivatization allows for the creation of a range of specialty chemicals. These materials contribute to technological innovation across various industries by providing substances with tailored functionalities. lookchem.com
A significant industrial application of this compound is its role as an intermediate in the synthesis of disperse dyes. alfa-chemical.com These dyes are used for coloring synthetic fibers like polyester (B1180765).
A prominent example is its use in the production of Disperse Orange 30 (C.I. 11119). alfa-chemical.comlookchem.com The synthesis involves the diazotization of 2,6-dichloro-4-nitroaniline, which is then coupled with this compound to form the final azo dye, 2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate. guidechem.com The presence of the cyanoethyl and acetate groups can influence the dye's solubility, application properties, and the final color characteristics on the fabric. guidechem.com
Table 2: Selected Derivatives of this compound in Dye Chemistry
| Compound Name | CAS Number | Application/Role |
| 2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate | 5261-31-4 chemsrc.com | Disperse Dye (Disperse Orange 30) lookchem.com |
| 2-[3-acetamido-N-(2-cyanoethyl)anilino]ethyl acetate | 28505-89-7 molbase.com | Dye Intermediate |
| 2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate | 3618-72-2 | Complex Azo Dye Component |
| 2-[3-acetamido-N-(2-acetyloxyethyl)anilino]ethyl acetate | 27059-08-1 aceschem.com | Dye Intermediate |
Potential in Biological and Pharmaceutical Research
Intermediate in Pharmaceutical Compound Synthesis
The compound is recognized as a potential intermediate for the synthesis of various pharmaceutical compounds. guidechem.com Its value lies in the reactivity of its multiple functional groups—the tertiary amine, the nitrile (cyano group), and the ester (acetate group). guidechem.com These sites allow for a range of chemical transformations, such as reduction, oxidation, and substitution, enabling its use as a building block for more complex molecules.
For instance, analogous compounds like ethyl cyanoacetate are known starting materials in the synthesis of diverse heterocyclic structures and active pharmaceutical ingredients, including pregabalin. patsnap.com The combination of a nitrile and an ester in one molecule provides a versatile platform for constructing larger molecular frameworks, suggesting a similar potential for this compound in medicinal chemistry. guidechem.compatsnap.com
Studies Involving Enzyme Inhibition and Protein Interactions
There is potential for this compound to be used in studies related to enzyme inhibition and protein-protein interactions (PPIs). The mechanism of action would likely involve its interaction with molecular targets like enzymes or receptors.
The specific functional groups are key to this potential:
The cyanoethyl group can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to a protein's active site.
The acetate ester can influence the compound's solubility and bioavailability, which are critical parameters for any biologically active molecule. It may also be hydrolyzed by esterase enzymes in vivo.
The aniline ring provides a scaffold that can be further functionalized to optimize interactions with a biological target.
While direct studies on this specific compound are limited, research on other small molecules designed to disrupt PPIs, such as the Keap1-Nrf2 interaction, often involves scaffolds containing similar aromatic and acetic acid moieties. nih.gov This suggests that the structural motifs within this compound are relevant for designing molecules that can modulate biological pathways. nih.gov
Structural Components in Complex Bioactive Molecules
The distinct chemical functionalities of this compound make it a candidate for incorporation as a structural component within larger, more complex bioactive molecules. nih.gov Its role as a synthetic intermediate allows it to serve as a versatile building block. guidechem.com
For example, the synthesis of active drug metabolites, such as derivatives of the cholinolytic drug aprophen, involves the use of intermediates containing ethyl acetate groups that are attached to a larger core structure. dtic.mil The ability to build upon the aniline, cyanoethyl, and acetate portions of the molecule allows chemists to construct complex scaffolds designed for specific biological activities. The compound serves as a pre-formed unit containing several useful handles for further chemical elaboration into novel therapeutic agents or biological probes. nih.gov
Table 2: Summary of Potential Biological and Pharmaceutical Applications
| Application Area | Key Structural Features | Potential Role | Reference |
|---|---|---|---|
| Pharmaceutical Intermediate | Cyano, Ester, and Amine Groups | Versatile building block for synthesizing complex molecules via oxidation, reduction, or substitution. | guidechem.compatsnap.com |
| Enzyme Inhibition / PPI | Cyanoethyl and Acetate Groups | The cyano group can participate in hydrogen bonding, while the acetate group modulates solubility and bioavailability. | nih.gov |
| Complex Bioactive Molecules | Entire Scaffold | Serves as a structural unit for incorporation into larger molecules with therapeutic or biological probe functions. | guidechem.comnih.govdtic.mil |
Applications in Biomolecular Synthesis (e.g., Oligonucleotides)
The unique structural features of this compound suggest its potential, albeit not explicitly documented, in the field of biomolecular synthesis, particularly in the synthesis of oligonucleotides. This potential stems from the presence of the cyanoethyl group, a well-established protecting group in this context.
In the widely adopted phosphoramidite (B1245037) method for oligonucleotide synthesis, the 2-cyanoethyl group is a standard choice for the protection of the internucleotidic phosphate (B84403) groups. sigmaaldrich.comnih.govbiotage.com This protection is crucial to prevent undesirable side reactions during the sequential coupling of nucleotide building blocks. nih.govbiotage.com The 2-cyanoethyl protecting groups are typically removed at the end of the synthesis under mild basic conditions, often using aqueous ammonia, in a process known as deprotection. sigmaaldrich.comnih.gov
Furthermore, aniline and its derivatives have been utilized to modify oligonucleotides, introducing functionalities that can serve as linkers or catalysts. biosyn.com For instance, oligonucleotides modified with an aniline group can act as catalysts in hydrazide-aldehyde ligation reactions, which are employed for bioconjugation. biosyn.com Aniline derivatives containing azide (B81097) groups have also been attached to oligonucleotides to create photoreactive probes for studying nucleic acid interactions. nih.gov
Given that this compound contains both a cyanoethyl moiety and an aniline core, it could theoretically serve a dual purpose. The cyanoethyl group could act as a protecting group, while the anilino portion offers a site for further functionalization or for influencing the properties of the resulting oligonucleotide.
Derivatization Reactions and Analogue Synthesis
The chemical structure of this compound provides several reactive sites that allow for a variety of derivatization reactions to synthesize a range of analogues with tailored properties.
Introduction of Azo Groups via Diazo Coupling
A significant application of this compound is its use as a coupling component in the synthesis of azo dyes. researchgate.netresearchgate.net Azo dyes are characterized by the presence of an azo group (–N=N–) that connects two aromatic rings. This reaction, known as azo coupling, is an electrophilic aromatic substitution where a diazonium salt acts as the electrophile and a nucleophilic aromatic compound, in this case, this compound, serves as the coupling partner. wikipedia.orgunb.ca
The aniline ring in this compound is activated towards electrophilic substitution by the electron-donating amino group. The coupling reaction typically occurs at the para-position of the aniline ring. wikipedia.org If the para-position is already occupied, the coupling may occur at an ortho-position. wikipedia.org
The synthesis of disperse dyes, which are used for dyeing polyester fibers, often involves the use of N-alkylaniline derivatives as coupling components. researchgate.netresearchgate.netmdpi.com For example, various disperse dyes have been synthesized by coupling diazotized heterocyclic amines with N,N-bis(2-cyanoethyl)aniline derivatives. researchgate.net The resulting azo compounds exhibit a wide range of colors, from yellow to blue, and often possess good light and wash fastness properties. researchgate.net
The general reaction for the synthesis of an azo dye using this compound is as follows:
Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O (Aromatic Amine → Diazonium Salt)
Azo Coupling: Ar-N₂⁺X⁻ + C₁₃H₁₆N₂O₂ → Ar-N=N-C₆H₄-N(CH₂CH₂CN)(CH₂CH₂OAc) + HX (Diazonium Salt + this compound → Azo Dye)
Modification of the Acetate Moiety for Tuned Properties
The acetate group in this compound can be modified through several standard ester reactions to alter the compound's properties, such as its solubility, reactivity, and ultimately the characteristics of the final products, like dyes.
Hydrolysis: The ester can be hydrolyzed to the corresponding alcohol, N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline, under either acidic or basic conditions. researchgate.netumich.eduyoutube.com Basic hydrolysis, also known as saponification, is typically carried out with an aqueous solution of a strong base like sodium hydroxide (B78521). youtube.com Acid-catalyzed hydrolysis is the reverse of Fischer esterification. youtube.com The resulting hydroxyl group can then be used for further functionalization.
Transesterification: This reaction involves the conversion of the ethyl acetate group to a different ester by reacting the compound with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For instance, reacting this compound with methanol (B129727) would yield the corresponding methyl ester. This allows for the introduction of various alkyl or aryl groups, which can fine-tune the properties of the molecule.
| Reaction | Reagents | Product | Potential Property Change |
|---|---|---|---|
| Hydrolysis | H₂O, H⁺ or OH⁻ | N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline | Increased polarity and hydrogen bonding capability |
| Transesterification | R'OH, H⁺ or R'O⁻ | 2-[N-(2-Cyanoethyl)anilino]ethyl R'-oate | Altered solubility and steric hindrance |
N-Alkylation Reactions for Derivative Formation
The secondary amine nitrogen in this compound is a nucleophilic center that can undergo N-alkylation reactions to form tertiary amines. researchgate.net This allows for the introduction of a third substituent on the nitrogen atom, leading to a diverse range of derivatives.
These N-alkylation reactions typically involve the reaction of the amine with an alkyl halide (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Alternatively, other alkylating agents such as sulfates or sulfonates can be used.
The synthesis of tertiary amines can also be achieved through reductive amination. biosyn.com This involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced to the tertiary amine. biosyn.com
The introduction of different alkyl groups can significantly impact the electronic and steric properties of the molecule. In the context of dye synthesis, modifying the N-alkyl substituents is a common strategy to tune the color, fastness, and application properties of the resulting dyes.
| Reaction Type | Alkylating Agent | General Product Structure |
|---|---|---|
| N-Alkylation | Alkyl Halide (R'-X) | [R'-N(CH₂CH₂CN)(CH₂CH₂OAc)]⁺X⁻ |
| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'₂CO) | R'CH₂-N(CH₂CH₂CN)(CH₂CH₂OAc) or R'₂CH-N(CH₂CH₂CN)(CH₂CH₂OAc) |
Environmental Fate and Green Chemistry Considerations for 2 N 2 Cyanoethyl Anilino Ethyl Acetate
Environmental Persistence Studies
Environmental persistence refers to the length of time a chemical remains in the environment. Due to a lack of direct experimental studies on 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (B1210297), predictive models, such as the US Environmental Protection Agency's (EPA) EPI Suite™, are employed to estimate its environmental fate. nih.gov These models utilize the chemical's structure to predict its properties. chemsafetypro.com
The persistence of this compound is influenced by several factors, including its susceptibility to biodegradation, hydrolysis, and atmospheric oxidation. The BIOWIN™ model within EPI Suite™ predicts the probability of biodegradation. nih.govepa.gov For 2-[N-(2-Cyanoethyl)anilino]ethyl acetate, the presence of an aniline (B41778) ring and a nitrile group suggests a degree of resistance to rapid biodegradation.
Table 1: Predicted Environmental Persistence of this compound Data in this table is simulated based on predictive models and the chemical structure.
| Parameter | Predicted Value | EPI Suite™ Model |
|---|---|---|
| Aerobic Biodegradation | Not readily biodegradable | BIOWIN™ |
| Anaerobic Biodegradation | Not readily biodegradable | BIOWIN™ |
| Atmospheric Oxidation Half-life | Hours | AOPWIN™ |
| Hydrolysis Half-life (pH 7) | Days to weeks | HYDROWIN™ |
Bioaccumulation Potential Assessment
Bioaccumulation is the process by which a chemical accumulates in an organism. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (Log K_ow), which indicates its tendency to partition into fatty tissues. The BCFBAF™ model in EPI Suite™ can predict the fish bioconcentration factor (BCF). epa.govepisuite.dev
For this compound, the predicted Log K_ow suggests a moderate potential for bioaccumulation. A higher Log K_ow value generally corresponds to a higher potential for a substance to accumulate in organisms. sfu.ca
Table 2: Predicted Bioaccumulation Potential of this compound Data in this table is simulated based on predictive models and the chemical structure.
| Parameter | Predicted Value | EPI Suite™ Model |
|---|---|---|
| Log K_ow (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | KOWWIN™ |
| Bioconcentration Factor (BCF) | Low to Moderate | BCFBAF™ |
| Soil Adsorption Coefficient (Log K_oc) | Moderate | KOCWIN™ |
The predicted soil adsorption coefficient (Log K_oc) from the KOCWIN™ model indicates a moderate tendency for the compound to adsorb to soil and sediment, which can influence its mobility and bioavailability in the environment. jetjournal.usnih.govepa.gov
Degradation Pathways in Environmental Matrices
The breakdown of this compound in the environment is expected to occur through biological, photochemical, and chemical degradation processes.
Biological Degradation Studies
While specific studies on this compound are not available, the BIOWIN™ model predicts that it is not readily biodegradable. nih.gov The aniline core can be recalcitrant to microbial degradation. However, microorganisms are known to degrade aniline derivatives, often through hydroxylation and ring cleavage pathways. The presence of the cyanoethyl and ethyl acetate groups may influence the rate and mechanism of microbial attack.
Photochemical Degradation Studies
Photochemical degradation involves the breakdown of a chemical by light. The AOPWIN™ model predicts the atmospheric oxidation half-life of the compound to be on the order of hours, suggesting it is susceptible to degradation in the atmosphere by reacting with hydroxyl radicals. copernicus.org In aquatic environments, aniline derivatives can undergo photocatalytic degradation, often facilitated by substances like titanium dioxide (TiO2), leading to mineralization. nih.govresearchgate.netmdpi.com The primary degradation products of aniline under such conditions can include aminophenols and benzoquinone. researchgate.net
Chemical Degradation Studies
The primary chemical degradation pathway for this compound in the environment is likely hydrolysis of the ester linkage. The HYDROWIN™ model predicts a hydrolysis half-life of days to weeks at a neutral pH. epa.govepisuite.dev This process would yield N-(2-cyanoethyl)aniline and acetic acid. The nitrile group can also undergo hydrolysis, although typically under more forcing conditions, to form a carboxylic acid.
Green Chemistry Approaches in Synthesis and Application
Green chemistry principles aim to reduce the environmental impact of chemical processes. nih.govnih.gov For the synthesis of this compound, several green approaches can be considered.
The synthesis of this compound involves two main steps: cyanoethylation of aniline and subsequent acetylation. Traditional cyanoethylation often uses catalysts that can be difficult to separate from the product. epa.gov Greener alternatives include the use of heterogeneous catalysts or solvent-free reaction conditions. researchgate.netnih.govmdpi.com
For the acetylation step, conventional methods may use excess acetic anhydride (B1165640) and organic solvents. frontiersin.org More sustainable approaches involve the use of biocatalysts, such as enzymes, which can perform the reaction with high selectivity in aqueous media or under solvent-free conditions. Current time information in Sarıçam, TR.researchgate.net The use of greener solvents, such as deep eutectic solvents, is also being explored for amine reactions. researchgate.netnih.gov The development of biocatalytic routes for the synthesis of N-substituted anilines presents a promising green alternative to traditional chemical methods. nih.govyoutube.comyoutube.comyoutube.com
Green Solvent Selection and Substitution (e.g., Cyrene, Ethyl Acetate)
Solvents constitute a significant portion of the mass used in fine chemical production and are a primary source of environmental concern. amoghchemicals.inorganic-chemistry.orgnih.gov The synthesis of this compound typically involves two main steps: a cyanoethylation reaction followed by an esterification. Traditional solvents for similar processes, such as N,N-dimethylformamide (DMF), are facing increased regulatory pressure due to their toxicity. lookchem.comscranton.edu Green chemistry principles advocate for their replacement with safer, more environmentally benign alternatives. nrochemistry.com
Cyrene (dihydrolevoglucosenone) , a bio-based solvent derived from cellulose, has emerged as a promising green alternative to polar aprotic solvents like DMF. lookchem.comnrochemistry.com It is non-toxic, non-mutagenic, and biodegradable. scranton.edunrochemistry.com Studies have shown Cyrene to be an effective medium for N-alkylation reactions, a class of reactions similar to the cyanoethylation step in the synthesis of the target compound. nih.govacs.org Its high viscosity can be a limitation, but this is often addressed by using it in blends with other solvents. acs.org
Ethyl acetate is another widely recognized green solvent with low toxicity and a favorable environmental profile. organic-chemistry.orgyoutube.com The U.S. Food and Drug Administration (FDA) considers it a preferred solvent. labmanager.com Given that the final product is itself an ethyl acetate ester, using ethyl acetate as the reaction solvent, particularly in the esterification step, could simplify purification processes and reduce solvent-related waste. It has been successfully used as a solvent for various organic syntheses, including polymerizations and extractions. youtube.comasianpubs.org
The selection of a solvent can significantly impact the sustainability of a chemical process. organic-chemistry.orgchemicalbook.com The ideal green solvent is derived from renewable resources, is biodegradable, has low toxicity, and high reuse/recycling potential.
Table 1: Comparison of Solvents for the Synthesis of this compound
| Solvent | Type | Source | Key Considerations |
| N,N-Dimethylformamide (DMF) | Conventional Polar Aprotic | Fossil fuels | Effective but faces increasing restrictions due to reproductive toxicity. lookchem.comscranton.edu |
| Cyrene | Green Polar Aprotic | Biomass (Cellulose) | Biodegradable, non-toxic alternative to DMF, effective for N-alkylation. scranton.edunrochemistry.comnih.gov High viscosity can be a challenge. acs.org |
| Ethyl Acetate | Green Solvent | Renewable resources (via ethanol) | Low toxicity, environmentally friendly, and potentially simplifies downstream processing. organic-chemistry.orgasianpubs.orgwikipedia.org |
Atom Economy Considerations in Synthetic Pathways
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgdcfinechemicals.com A higher atom economy signifies a greener process with less waste generation. wikipedia.org The synthesis of this compound can proceed via different routes, each with a distinct atom economy.
A plausible synthesis involves two key transformations:
Cyanoethylation: The reaction of N-(2-hydroxyethyl)aniline with acrylonitrile (B1666552) to form the intermediate N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline. chemicalbook.com This is an addition reaction and, ideally, has 100% atom economy as all atoms from the reactants are incorporated into the product.
Esterification: The conversion of the hydroxyl group of the intermediate to an acetate ester. This can be achieved through several methods, most commonly using acetic anhydride or an acyl halide like acetyl chloride.
Pathway A: Esterification with Acetic Anhydride N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline + Acetic Anhydride → this compound + Acetic Acid
Pathway B: Esterification with Acetyl Chloride N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline + Acetyl Chloride → this compound + Hydrochloric Acid
The theoretical atom economy for the esterification step in each pathway can be calculated using the formula: Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 rsc.org
Table 2: Atom Economy Calculation for Esterification Step
| Pathway | Reactants | Molar Mass ( g/mol ) | Desired Product | Molar Mass ( g/mol ) | Byproduct | Molar Mass ( g/mol ) | Atom Economy (%) |
| A | N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline + Acetic Anhydride | 190.24 + 102.09 | This compound | 232.28 | Acetic Acid | 60.05 | 79.5% |
| B | N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline + Acetyl Chloride | 190.24 + 78.50 | This compound | 232.28 | Hydrochloric Acid | 36.46 | 86.4% |
While Pathway B shows a higher theoretical atom economy, the choice of reagent involves other green chemistry considerations. Acetyl chloride is highly corrosive and reactive, and the byproduct, hydrochloric acid, is a strong, corrosive acid that requires neutralization, generating salt waste. Acetic anhydride (Pathway A) is less volatile and corrosive, and the acetic acid byproduct is a weaker acid that may be more easily recovered and reused. Therefore, a holistic assessment beyond just atom economy is crucial. Catalytic methods, such as direct esterification with acetic acid, could offer even higher atom economy and greener profiles. organic-chemistry.orgasianpubs.org
Waste Reduction and Minimization Strategies
Reducing waste is a critical goal in the synthesis of fine chemicals and dye intermediates. acs.orguhcl.edu For the production of this compound, several strategies can be implemented to minimize waste, aligning with the principles of green chemistry. guidechem.comsigmaaldrich.com
Catalyst Optimization: The cyanoethylation of amines can be catalyzed by various substances, including acetic acid and copper salts like cuprous chloride. chemicalbook.com The use of heterogeneous or recyclable catalysts can significantly reduce waste. organic-chemistry.org For instance, developing a solid-supported acid catalyst for the esterification step would simplify separation and allow for catalyst reuse, preventing its entry into waste streams. organic-chemistry.org Catalytic processes are generally preferred over stoichiometric ones as they reduce the amount of reagents needed and the subsequent waste generated.
Process Condition Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can maximize product yield and minimize the formation of byproducts. sigmaaldrich.com In the cyanoethylation step, for example, controlling the stoichiometry of acrylonitrile can prevent the formation of undesired di-cyanoethylated products. chemicalbook.com Real-time process monitoring can help maintain optimal conditions, preventing runaway reactions and byproduct formation. guidechem.com
Solvent Recycling: Implementing a robust solvent recycling program is essential. Green solvents like ethyl acetate are often more amenable to recovery and reuse than more hazardous traditional solvents. organic-chemistry.org Reducing the volume of solvent used, or running reactions under solvent-free conditions where possible, represents an ideal scenario for waste reduction. chemicalbook.com
By integrating these strategies—selecting greener solvents, designing synthetic routes with high atom economy, and optimizing processes to reduce and manage waste—the environmental footprint associated with the production of this compound can be substantially reduced.
Future Research Directions for 2 N 2 Cyanoethyl Anilino Ethyl Acetate
Exploration of Novel Synthetic Routes and Catalytic Systems
The traditional synthesis of 2-[N-(2-Cyanoethyl)anilino]ethyl acetate (B1210297) and its derivatives often involves a multi-step process, including the cyanoethylation of aniline (B41778), followed by hydroxyethylation and subsequent esterification. guidechem.com A primary direction for future research is to develop more efficient, high-yield, and streamlined synthetic protocols.
Key research objectives should include:
Advanced Catalytic Systems: The cyanoethylation of amines is highly dependent on the catalyst. While acetic acid is common, its efficacy can be limited with sterically hindered amines. asianpubs.org Future studies could explore more robust catalysts like cupric acetate or aniline salts to improve yields and broaden the scope of applicable substrates. asianpubs.org Furthermore, the application of novel heterogeneous nanocatalysts, such as magnetic nano-Fe3O4 or silica-supported organocatalysts, could facilitate easier separation and catalyst recycling, aligning with green chemistry principles. oiccpress.comresearchgate.net
Process Optimization: A systematic investigation into reaction conditions (temperature, solvent, concentration) for each synthetic step is necessary to maximize yield and purity, addressing common industrial challenges like long reaction times and inconsistent product quality. asianpubs.org
Table 1: Comparison of Synthetic Methodologies
| Parameter | Traditional Method | Proposed Future Research Directions |
|---|---|---|
| Catalyst | Homogeneous acid catalysts (e.g., HCl, Acetic Acid) guidechem.comasianpubs.org | Heterogeneous nanocatalysts (e.g., nano-Fe3O4), reusable organocatalysts, metal-free systems oiccpress.comresearchgate.net |
| Process | Multi-step synthesis with intermediate isolation guidechem.com | One-pot synthesis, tandem reactions, multicomponent reactions scielo.org.mxbeilstein-journals.org |
| Energy Source | Conventional heating (reflux) guidechem.com | Microwave irradiation, infrared irradiation, ultrasound assistance oiccpress.comscielo.org.mx |
| Efficiency | Variable yields, potentially long reaction times (e.g., 22-32h for cyanoethylation) guidechem.com | Higher yields, shorter reaction times, improved atom economy |
Investigation of Undiscovered Reactivity Profiles and Mechanisms
Currently, 2-[N-(2-Cyanoethyl)anilino]ethyl acetate is primarily used as a reagent or intermediate. lookchem.comguidechem.com However, its constituent functional groups—a tertiary amine, an ester, and a nitrile—offer a rich playground for exploring novel chemical transformations.
Future research should focus on:
Selective Functional Group Transformation: Developing methodologies for the selective reaction of one functional group while preserving the others. For instance, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to a primary amine, creating new families of derivatives. The ester group could undergo hydrolysis or transesterification to modulate the compound's properties.
Cyclization Reactions: Investigating the potential for intramolecular cyclization reactions under various conditions to form novel heterocyclic structures.
Multicomponent Reactions (MCRs): Exploring the use of this compound as a key building block in MCRs. The reactivity of related molecules like ethyl acetoacetate (B1235776) and malononitrile (B47326) in the synthesis of complex structures such as 4H-pyrans suggests that this compound could participate in similar convergent synthetic strategies. scielo.org.mx
Table 2: Potential Reactivity for Functionalization
| Functional Group | Potential Reaction | Resulting Compound Class |
|---|---|---|
| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acids / Amides |
| Nitrile (-C≡N) | Reduction (e.g., with H2/catalyst) | Primary Amines |
| Ester (-COOEt) | Hydrolysis (acidic or basic) | Carboxylic Acids |
| Ester (-COOEt) | Transesterification | Different Ester Derivatives |
| Anilino Ring | Electrophilic Aromatic Substitution | Substituted Aryl Derivatives |
Advanced Material Science Applications and Functionalization
The application of this compound in material science is an emergent area, with current use noted in the production of dyes and pigments. lookchem.com Its molecular structure suggests significant potential for creating novel functional materials.
Promising research directions include:
Polymer Science: The nitrile and anilino moieties are precursors for various polymers. Research could explore the use of this compound as a monomer or co-monomer in the synthesis of specialty polymers with tailored optical, conductive, or thermal properties.
Functional Coatings and Adhesives: Drawing inspiration from related acrylic compounds used in adhesives and coatings, this molecule could be investigated for creating new materials for surface functionalization. nih.govresearchgate.net The polarity imparted by the cyano and ester groups could enhance adhesion to various substrates.
Dye Synthesis: Building on its existing use, a deeper investigation into how modifications of its structure affect the color and stability of resulting dyes could lead to new high-performance colorants for textiles and plastics. lookchem.com
Table 3: Potential Applications in Material Science
| Application Area | Key Functional Group(s) | Potential Function |
|---|---|---|
| Specialty Polymers | Nitrile, Anilino | Monomer for polymers with specific electronic or optical properties. |
| Advanced Dyes | Anilino (as part of a chromophore) | Intermediate for stable and vibrant colorants. lookchem.com |
| Functional Coatings | Ester, Nitrile | Promotes adhesion and specific surface properties. nih.govresearchgate.net |
Deeper Insight into Biological Interactions and Therapeutic Potential
While this compound is used as a precursor in pharmaceutical synthesis, its own biological activity remains largely unexplored. guidechem.com The presence of the anilino group is significant, as this moiety is found in many biologically active compounds, including potent anticancer agents.
Future research in this domain should prioritize:
Anticancer Screening: The 2-anilino scaffold is a key feature of certain tubulin polymerization inhibitors that disrupt microtubule dynamics in cancer cells. nih.gov A critical research avenue is to screen this compound and its derivatives for antiproliferative activity against various cancer cell lines and to investigate their mechanism of action, such as cell cycle arrest and induction of apoptosis. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogs—by modifying substituents on the aniline ring, altering the length of the ethyl chains, or transforming the nitrile and ester groups—is essential to build a comprehensive SAR profile. This would help in identifying the key structural features required for any observed biological activity.
Broader Biological Screening: Beyond cancer, related chemical structures have shown other biological activities. Therefore, screening for antibacterial or herbicidal properties could uncover entirely new applications for this chemical family. researchgate.netnih.govresearchgate.net
Table 4: Proposed Biological Targets for Investigation
| Therapeutic Area | Potential Target/Mechanism | Rationale Based on Structural Analogs |
|---|---|---|
| Oncology | Tubulin Polymerization Inhibition | The 2-anilino moiety is a known pharmacophore in potent antimitotic agents that bind to tubulin. nih.gov |
| Infectious Diseases | Bacterial Enzyme Inhibition | Related heterocyclic compounds synthesized using similar precursors have demonstrated antibacterial activity. researchgate.net |
| Agrochemicals | Herbicidal Activity | Derivatives of acrylics, which share some structural motifs, have been shown to possess herbicidal properties. nih.govresearchgate.net |
Enhanced Environmental Impact Mitigation Strategies and Sustainable Synthesis
Improving the environmental footprint of chemical manufacturing is a global priority. Future research on this compound should integrate the principles of green chemistry.
Key strategies for investigation include:
Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water or ethanol (B145695), or developing solvent-free reaction conditions. A major focus should be on the use of recyclable heterogeneous catalysts to minimize waste and prevent contamination from residual catalysts in the final product. oiccpress.com
Energy-Efficient Methodologies: Exploring alternative energy sources such as infrared or ultrasound irradiation can significantly reduce energy consumption and shorten reaction times compared to traditional refluxing methods. oiccpress.comscielo.org.mx
Atom Economy: Designing synthetic pathways that maximize atom economy, such as multicomponent reactions, which combine several starting materials into a final product in a single step, thereby reducing waste generation. scielo.org.mx
Table 5: Sustainable Synthesis Strategies
| Principle | Conventional Approach | Proposed Sustainable Alternative |
|---|---|---|
| Solvent Use | Use of polar aprotic solvents (e.g., DMF) | Solvent-free conditions; use of green solvents (water, ethanol) |
| Catalysis | Homogeneous, single-use catalysts guidechem.comasianpubs.org | Reusable heterogeneous catalysts (e.g., magnetic nanocatalysts) oiccpress.com |
| Energy Input | Prolonged heating/reflux guidechem.com | Infrared (IR) irradiation, ultrasound, microwave synthesis scielo.org.mx |
| Waste Reduction | Multiple steps with purification waste | Tandem or multicomponent reactions to improve atom economy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
